N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0787003
InChI:
InChI=1S/C14H17N3O2S/c1-3-5-13(19)17-14-16-10-7-6-9(8-11(10)20-14)15-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17,19)
SMILES:
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC
Molecular Formula:
C14H17N3O2S
Molecular Weight:
291.37 g/mol
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide
CAS No.:
Cat. No.: VC0787003
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O2S |
|---|---|
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | N-[6-(propanoylamino)-1,3-benzothiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C14H17N3O2S/c1-3-5-13(19)17-14-16-10-7-6-9(8-11(10)20-14)15-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17,19) |
| Standard InChI Key | GVWDCCCOAWOCTA-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC |
| Canonical SMILES | CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator